molecular formula C14H14N2O2 B2785214 N-[(5-cyclopropylpyridin-3-yl)methyl]furan-3-carboxamide CAS No. 2034616-52-7

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-3-carboxamide

Cat. No.: B2785214
CAS No.: 2034616-52-7
M. Wt: 242.278
InChI Key: SZZWYGWUPGNITD-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-3-carboxamide is a compound that belongs to the class of furan carboxamides These compounds are known for their unique chemical structure, which includes a furan ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]furan-3-carboxamide typically involves the reaction of 5-cyclopropylpyridine-3-methanol with furan-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and carboxamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-3-carboxamide is unique due to its specific structural features, such as the cyclopropyl group attached to the pyridine ring. This structural modification can enhance its biological activity and selectivity compared to other similar compounds .

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(12-3-4-18-9-12)16-7-10-5-13(8-15-6-10)11-1-2-11/h3-6,8-9,11H,1-2,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZWYGWUPGNITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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